molecular formula C16H17ClN4OS B6578691 N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1171698-83-1

N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B6578691
CAS RN: 1171698-83-1
M. Wt: 348.9 g/mol
InChI Key: OGPSSBDYFOWNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide, otherwise known as CPPSA, is a synthetic compound used in scientific research and lab experiments. It is a heterocyclic compound derived from the combination of pyrrolidine, pyrimidine, and sulfonylacetamide. CPPSA has been studied extensively in the past decade due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

CPPSA is believed to act by binding to certain proteins and enzymes in the body, thus altering their activity. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
CPPSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may be beneficial in the treatment of certain diseases. It has also been shown to have anti-inflammatory and antifungal effects, as well as to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

The use of CPPSA in lab experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also highly soluble in water, making it easier to work with. However, it is important to note that CPPSA is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research on CPPSA. These include further research on its potential applications in the treatment of various diseases, as well as its potential use in drug delivery. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxic effects. Finally, further research could be conducted on its potential use in other fields, such as food science and cosmetics.

Synthesis Methods

CPPSA can be synthesized by a variety of methods, including the condensation of 2-chlorobenzaldehyde and 2-amino-5-chlorobenzene sulfonamide in the presence of a base, such as potassium carbonate. This reaction yields the desired product in a yield of up to 90%.

Scientific Research Applications

CPPSA has been studied extensively in the past decade due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been used in research on cancer, Alzheimer’s disease, and other diseases. It has also been used in research on drug delivery, as it can be used to deliver drugs to targeted sites in the body.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c17-12-5-1-2-6-13(12)20-15(22)10-23-16-9-14(18-11-19-16)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPSSBDYFOWNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.